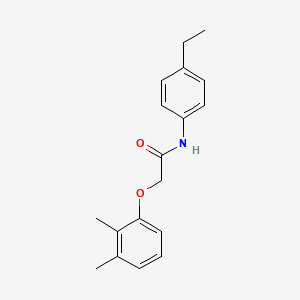

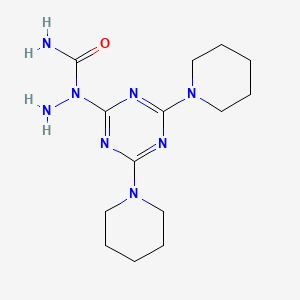

![molecular formula C10H9BrN4OS2 B5515861 2-[(5-氨基-1,3,4-噻二唑-2-基)硫代]-N-(4-溴苯基)乙酰胺](/img/structure/B5515861.png)

2-[(5-氨基-1,3,4-噻二唑-2-基)硫代]-N-(4-溴苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related thiadiazole compounds involves various chemical reactions, often starting from basic thiadiazole precursors. A common method involves cyclization, alkylation, and acylation processes. These synthetic routes are designed to introduce specific functional groups that impact the compound's biological and chemical properties. The synthetic approach can vary significantly based on the desired thiadiazole derivatives and their intended applications (Boechat et al., 2011).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including those similar to 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-bromophenyl)acetamide, typically features near “V” shaped conformations with distinct aromatic planes. The intermolecular interactions, such as hydrogen bonds and π-π interactions, contribute to the stabilization of their crystal structures, influencing the compound's physical and chemical properties (Boechat et al., 2011).

Chemical Reactions and Properties

Thiadiazole compounds engage in various chemical reactions, including nucleophilic substitutions and condensation reactions, due to their active functional groups. These reactions allow for the formation of diverse derivatives with potential biological activities. The thiadiazole ring is crucial for the chemical stability and reactivity of these compounds, enabling the synthesis of a wide range of heterocyclic derivatives (El-Sayed et al., 2015).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular arrangements and intermolecular interactions. These properties are essential for understanding the compound's behavior in different environments and for its formulation in potential applications (Smith & Lynch, 2013).

科学研究应用

合成与分子建模

- 合成了一系列 N-芳基-2-((6-芳基咪唑并[2,1-b]噻二唑-2-基)硫代)乙酰胺化合物,展示了噻二唑基硫代乙酰胺骨架在创建有效分子结构方面的多功能性。这些化合物的细胞毒活性针对各种癌细胞系进行了评估,证明了其在癌症治疗中的巨大潜力 (Sraa Abu-Melha, 2021).

抗癌筛选

- 双-2-(5-苯基乙酰氨基-1,2,4-噻二唑-2-基)乙基硫化物 (BPTES) 类似物作为谷氨酰胺酶抑制剂的研究突出了它们在体外和在小鼠异种移植模型中减弱人淋巴瘤细胞生长的作用。这强调了噻二唑衍生物在癌症治疗中的治疗潜力 (K. Shukla 等,2012).

结构分析

- N-{2-[(5-氨基-1,3,4-噻二唑-2-基)二氟甲基]-4-卤代苯基}乙酰胺的结构研究提供了对其分子构型和可能影响其生物活性的分子间相互作用的见解 (N. Boechat 等,2011).

抗菌和抗肿瘤评估

- 由噻二唑支架合成的新型磺酰胺衍生物显示出显着的抗菌活性,某些化合物对多种菌株显示出高疗效。这说明了该化合物在开发新型抗菌剂中的潜力 (Asmaa M. Fahim 和 Eman H. I. Ismael,2019).

- 另一项研究评估了某些 N-取代-2-氨基-1,3,4-噻二唑的抗氧化和抗肿瘤活性,突出了它们作为抗癌剂的潜力 (W. Hamama 等,2013).

光动力疗法和光敏剂

- 取代了噻二唑基团的锌酞菁衍生物的开发展示了较高的单线态氧量子产率,表明它们适用于光动力疗法中癌症治疗的 II 型光敏剂 (M. Pişkin、E. Canpolat 和 Ö. Öztürk,2020).

杀虫活性

- 合成了包含噻二唑部分的创新杂环化合物,并评估了它们对棉铃虫的杀虫活性,展示了该化合物在农业应用中的潜力 (A. Fadda 等,2017).

作用机制

The mechanism of action of this compound is believed to involve the inhibition of the enzyme urease. Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . By inhibiting this enzyme, the compound could potentially disrupt the survival of certain bacteria, such as Helicobacter pylori .

未来方向

The future directions for this compound could involve further evaluation of its antimicrobial properties, particularly its potential as a urease inhibitor . Additionally, it could be explored for other pharmacological activities, given the broad spectrum of activities exhibited by thiadiazole derivatives .

属性

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4OS2/c11-6-1-3-7(4-2-6)13-8(16)5-17-10-15-14-9(12)18-10/h1-4H,5H2,(H2,12,14)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHQPVZOXAOMQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B5515779.png)

![4-tert-butyl-N'-[3-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5515798.png)

![5-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-pyridin-3-ylpyrimidine](/img/structure/B5515805.png)

![1-(2,4-dichlorobenzyl)-N-(2-furylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5515812.png)

![8-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5515847.png)

![1-cyclopropyl-4-{[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5515869.png)

![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5515872.png)

![3-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5515879.png)